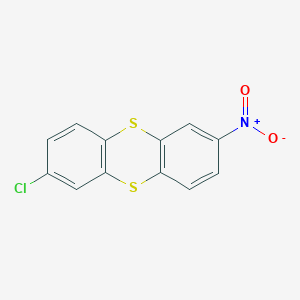
2-Chloro-7-nitrothianthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-nitrothianthrene is an organic compound that belongs to the class of thianthrene derivatives Thianthrene is a sulfur-containing heterocyclic compound, and the addition of chloro and nitro groups at specific positions on the thianthrene ring gives rise to this compound
Méthodes De Préparation
The synthesis of 2-Chloro-7-nitrothianthrene typically involves nucleophilic aromatic substitution reactions. One common method is the nitration of thianthrene, followed by chlorination. The nitration process involves treating thianthrene with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position. The resulting nitrothianthrene is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group .
Analyse Des Réactions Chimiques
2-Chloro-7-nitrothianthrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-7-nitrothianthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-nitrothianthrene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
2-Chloro-7-nitrothianthrene can be compared with other thianthrene derivatives, such as:
This compound: Similar in structure but with different substituents.
2-Bromo-7-nitrothianthrene: Contains a bromo group instead of a chloro group.
2-Chloro-7-aminothianthrene: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of chloro and nitro groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
89880-55-7 |
|---|---|
Formule moléculaire |
C12H6ClNO2S2 |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
2-chloro-7-nitrothianthrene |
InChI |
InChI=1S/C12H6ClNO2S2/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H |
Clé InChI |
ROEQWZJFXMARFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


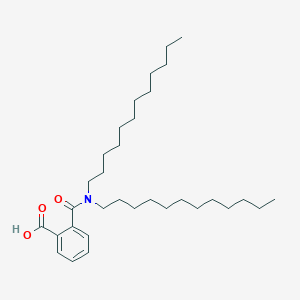
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
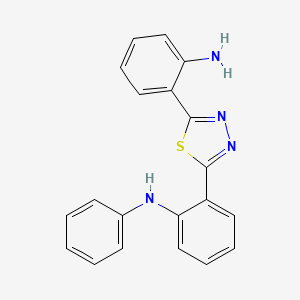
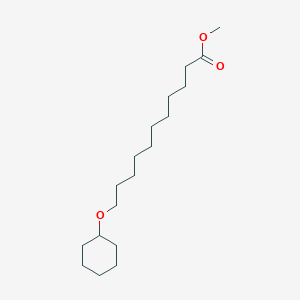
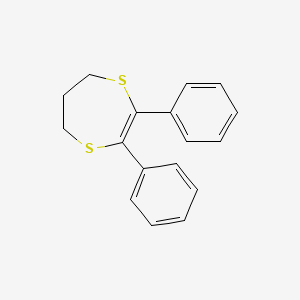
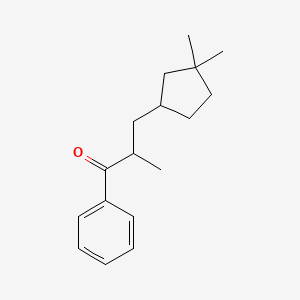
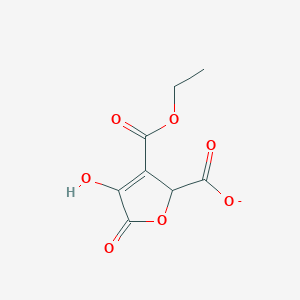
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)
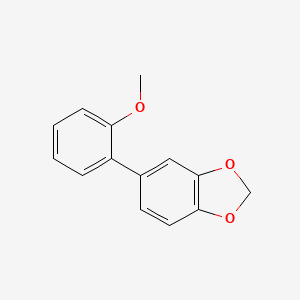
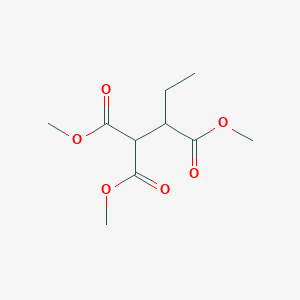


![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
